molecular formula C6H3BrClNO B3026695 4-Bromo-6-chloronicotinaldehyde CAS No. 1060805-64-2

4-Bromo-6-chloronicotinaldehyde

Cat. No. B3026695
CAS RN: 1060805-64-2
M. Wt: 220.45
InChI Key: VIRJSSSWMBEHAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-6-chloronicotinaldehyde involves various chemical reactions to form the desired products. In one study, Schiff base monomers were synthesized through a condensation reaction of 4-bromobenzaldehyde with aromatic aminophenols, which were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium . Another synthesis approach described the formation of a selective cyclooxygenase 2 (COX-2) inhibitor via a novel indole formation that involved an alkylation/1,4-addition/elimination/isomerization cascade, starting from sulfonamide and bromoketone to the desired indole in a single pot . Additionally, a green synthesis method was reported for a Schiff base compound, synthesized through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method . Lastly, the synthesis of 4-Bromo-2-chlorotoluene was achieved from 4-bromo-2-nitrotoluene by reduction, diazotization, and a Sandmeyer reaction, with an improvement involving cuprous chloride added before sodium nitrite .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. For the poly(iminophenol)s derived from 4-bromobenzaldehyde, solubility tests, FT-IR, NMR, TG-DTA, DSC, and SEC techniques were employed . The Schiff base compound synthesized via green grinding was characterized by XRD, IR, MS, and NMR spectroscopy, and its crystal structure was determined to be monoclinic with Hirshfeld surfaces analysis conducted to elucidate intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation reactions, oxidative polycondensation, alkylation, 1,4-addition, elimination, isomerization, reduction, diazotization, and Sandmeyer reactions. These reactions are crucial for the formation of the desired products and their subsequent applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The polyphenol derivatives exhibited thermal, optical, electrochemical, and fluorescent properties, with their HOMO-LUMO energy levels and band gaps determined from cyclic voltammetry and UV-Vis measurements. Their optical properties were investigated by UV-Vis and fluorescence analyses, and electrical conductivities were measured on polymer films . The Schiff base compound showed considerable urease inhibitory activity and minimal free radical scavenging activity, indicating its potential application as a urease inhibitor in medicine and agriculture . The synthesis of 4-Bromo-2-chlorotoluene with an overall yield of 68% also highlights the efficiency of the improved synthesis method .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-6-chloronicotinaldehyde

  • Photolabile Protecting Group for Aldehydes and Ketones 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates potential as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This can be instrumental in controlled release scenarios, including benzaldehyde and cyclohexanone (Lu, Fedoryak, Moister, & Dore, 2003).

  • Transformation in Anaerobic Conditions Studies using metabolically stable anaerobic bacteria have shown that halogenated aromatic aldehydes like 6-bromovanillin can undergo transformation processes. These transformations include synthesis of corresponding carboxylic acids and partial reduction to hydroxymethyl groups, highlighting their potential in biodegradation and environmental remediation processes (Neilson, Allard, Hynning, & Remberger, 1988).

  • Synthesis of Stable Halo-pentafulvenes The reaction of cyclopentadiene-1-carbaldehyde with halogens like bromine leads to the creation of stable halo-pentafulvenes. Such chemical reactions underscore the utility of halogenated aldehydes in synthesizing complex organic compounds (Krimmer, Stowasser, & Hafner, 1982).

  • Synthesis of Triazole Derivatives with Biological Activities Treatment of triazole compounds with aromatic aldehydes, including halogenated aldehydes, results in the formation of Schiff bases and Mannich bases. These compounds exhibit significant biological activities, such as lipase and urease inhibitory effects, demonstrating the potential of halogenated aldehydes in drug discovery (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

  • Formation of New Aromatic Halogenated Disinfection Byproducts Bromide concentration in chlorinated drinking water influences the formation and speciation of halogenated disinfection byproducts (DBPs). Studies have shown that increasing bromide concentration shifts the DBPs from being less brominated to more brominated, indicating the role of halogenated aldehydes in water treatment and environmental chemistry (Pan & Zhang, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

4-bromo-6-chloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJSSSWMBEHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734997
Record name 4-Bromo-6-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloronicotinaldehyde

CAS RN

1060805-64-2
Record name 4-Bromo-6-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask was charged with 4-bromo-5-(bromomethyl)-2-chloropyridine (490 mg, 1.72 mmol), powdered 4 Å molecular sieves, and NMO (2.19 g, 18.74 mmol) then diluted with ACN (17 mL) and stirred at room temperature for 1 h. The reaction mixture was diluted with EtOAc, filtered, and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0-20% EtOAc/Hex gradient) to afford the desired product. LCMS-ESI+: calc'd for C6H4BrClNO 219.9 (M+H+); Found: 220.0 (M+H+).
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
2.19 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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